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Compound of Interest

Compound Name: 4-(Bromomethyl)phenyl acetate

Cat. No.: B1278776

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the spectroscopic
characteristics of 4-(Bromomethyl)phenyl acetate (CAS No. 52727-95-4). While
experimentally obtained spectra for this specific compound are not readily available in public
databases, this guide presents predicted spectroscopic data based on the analysis of
analogous compounds and established principles of nuclear magnetic resonance (NMR)
spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized
experimental protocols for obtaining such data are also provided. This guide is intended to
serve as a valuable resource for researchers and professionals involved in the synthesis,
characterization, and application of this and related compounds.

Predicted Spectroscopic Data

Due to the absence of publicly available experimental spectra for 4-(Bromomethyl)phenyl
acetate, the following tables summarize the predicted data based on the analysis of similar
chemical structures, including substituted phenyl acetates and benzyl acetate derivatives.

Predicted *H NMR Data

Table 1: Predicted 'H NMR Chemical Shifts for 4-(Bromomethyl)phenyl acetate
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Predicted Chemical

Protons . Multiplicity Integration
Shift (6, ppm)
CHs (Acetate) 21-23 Singlet 3H
CHz2Br (Bromomethyl)  4.5-4.7 Singlet 2H
) Multiplet (likely two
Aromatic Protons 71-75 4H

doublets)

Predicted solvent: CDCIs. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Predicted **C NMR Data

Table 2: Predicted 3C NMR Chemical Shifts for 4-(Bromomethyl)phenyl acetate

Carbon Atom

Predicted Chemical Shift (6, ppm)

CHs (Acetate) 20 -22
CH2zBr (Bromomethyl) 32-35
Aromatic CH 121 -131
Aromatic C-O 150 - 152
Aromatic C-CHz2Br 137 - 139
C=0 (Ester) 169 - 171

Predicted solvent: CDClIs. Reference: CDCls at 77.16 ppm.

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted Characteristic IR Absorption Bands for 4-(Bromomethyl)phenyl acetate
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Predicted Absorption

Functional Group Intensity
Range (cm™?)

C=0 (Ester carbonyl stretch) 1760 - 1740 Strong

C-O (Ester stretch) 1250 - 1150 Strong

Aromatic C=C stretch 1600 - 1450 Medium to Weak
Aromatic C-H stretch 3100 - 3000 Medium to Weak
Aliphatic C-H stretch (CHs) 2960 - 2850 Medium to Weak
C-Br stretch 680 - 515 Medium to Strong

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for 4-(Bromomethyl)phenyl acetate

m/z Predicted Fragment lon Notes

Molecular ion peak (presence
228/230 [M]+ .

of Br isotopes)
186/188 [M - CH2CO]* Loss of a ketene molecule
149 [M - Br]* Loss of a bromine radical
107 [M - Br - CH2COJ]* Loss of bromine and ketene

Acetyl cation (often the base
43 [CHsCOl*

peak)

Experimental Protocols

The following sections detail generalized experimental methodologies for the spectroscopic
analysis of solid organic compounds like 4-(Bromomethyl)phenyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.
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Methodology:

o Sample Preparation: Dissolve 5-25 mg of the solid sample in approximately 0.6-0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds) in a clean, dry NMR tube. Ensure the sample is
fully dissolved.

e Instrumentation: The analysis is performed on a high-resolution NMR spectrometer (e.g.,
300, 400, or 500 MHz).

e 'H NMR Acquisition:
o The instrument is tuned to the proton frequency.
o A standard one-pulse sequence is typically used.

o Parameters such as acquisition time, relaxation delay, and number of scans are optimized
to obtain a good signal-to-noise ratio.

o The spectrum is referenced to the residual solvent peak or an internal standard like
tetramethylsilane (TMS).

e 13C NMR Acquisition:
o The instrument is tuned to the carbon-13 frequency.

o A proton-decoupled pulse sequence (e.g., PENDANT, DEPT) is used to simplify the
spectrum and provide information about the number of attached protons.

o Alonger acquisition time and a larger number of scans are generally required due to the
lower natural abundance and sensitivity of the 13C nucleus.

o The spectrum is referenced to the deuterated solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):
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o Sample Preparation: A small amount of the solid sample is placed directly onto the ATR
crystal.

e Instrumentation: The analysis is performed on an FT-IR spectrometer equipped with an ATR
accessory.

o Data Acquisition:

o

A background spectrum of the clean, empty ATR crystal is recorded.

[¢]

The sample is placed on the crystal, and pressure is applied to ensure good contact.

[¢]

The sample spectrum is recorded. The instrument collects an interferogram, which is then
Fourier-transformed to produce the infrared spectrum.

[e]

The spectrum is typically recorded over a range of 4000 to 400 cm™2,

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron lonization - EI):

o Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct
insertion probe or after separation by gas chromatography (GC). The sample is vaporized in
a high vacuum environment.

« lonization: In the ion source, the vaporized molecules are bombarded with a high-energy
electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a
radical cation (the molecular ion), which may then undergo fragmentation.

e Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole
or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

» Detection: A detector records the abundance of each ion at a specific m/z value. The
resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualization of Analytical Workflow
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The following diagram illustrates a typical workflow for the spectroscopic characterization of a
synthesized organic compound.

Compound Synthesis & Purification

Synthesis of 4-(Bromomethyl)phenyl acetate

:

Purification (e.g., Recrystallization, Chromatography)

Spectroscopic Analysis

NMR Spectroscopy FT-IR Spectroscopy

(tH, 13C) Mass Spectrometry

Data Interpretation & Structure Confirmation

Structure Elucidation

Data Archiving & Reporting

Click to download full resolution via product page

 To cite this document: BenchChem. [Spectroscopic Analysis of 4-(Bromomethyl)phenyl
Acetate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1278776#spectroscopic-data-nmr-ir-ms-of-4-
bromomethyl-phenyl-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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